N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(trifluoromethyl)benzamide
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Overview
Description
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(trifluoromethyl)benzamide is a complex organic compound characterized by the presence of a benzodioxole moiety and a trifluoromethyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-(2H-1,3-benzodioxol-5-yl)ethanol with a suitable halogenating agent to form 2-(2H-1,3-benzodioxol-5-yloxy)ethyl halide. This intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Alkylated derivatives
Scientific Research Applications
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may facilitate binding to these targets, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chloroacetamide
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
Uniqueness
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry and drug development.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO4/c18-17(19,20)13-4-2-1-3-12(13)16(22)21-7-8-23-11-5-6-14-15(9-11)25-10-24-14/h1-6,9H,7-8,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSZMCABNOASDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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